molecular formula C11H20N4O6S B12612199 Glycyl-L-cysteinyl-L-threonylglycine CAS No. 887926-57-0

Glycyl-L-cysteinyl-L-threonylglycine

Cat. No.: B12612199
CAS No.: 887926-57-0
M. Wt: 336.37 g/mol
InChI Key: PDJLPFUOLUNWSL-JHEQGTHGSA-N
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Description

Glycyl-L-cysteinyl-L-threonylglycine is a tetrapeptide composed of glycine, cysteine, threonine, and another glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide bonds.

Scientific Research Applications

Glycyl-L-cysteinyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in protein folding and stability. The peptide may also interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.

    Cyclo(-L-glycyl-L-2-allylproline): A synthetic analog of cyclic glycine-proline.

Uniqueness

Glycyl-L-cysteinyl-L-threonylglycine is unique due to its specific sequence and the presence of cysteine and threonine residues, which confer distinct chemical and biological properties

Properties

CAS No.

887926-57-0

Molecular Formula

C11H20N4O6S

Molecular Weight

336.37 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C11H20N4O6S/c1-5(16)9(11(21)13-3-8(18)19)15-10(20)6(4-22)14-7(17)2-12/h5-6,9,16,22H,2-4,12H2,1H3,(H,13,21)(H,14,17)(H,15,20)(H,18,19)/t5-,6+,9+/m1/s1

InChI Key

PDJLPFUOLUNWSL-JHEQGTHGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CN)O

Origin of Product

United States

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